molecular formula C14H20N2O3 B6776099 N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide

N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide

Cat. No.: B6776099
M. Wt: 264.32 g/mol
InChI Key: ZLOXFYFOLMFZOE-UHFFFAOYSA-N
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Description

N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 5-position and an oxepane ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA or hydrogen peroxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-(5-hydroxypyridin-2-yl)-N-methyloxepane-4-carboxamide.

    Reduction: Formation of N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-amine.

    Substitution: Formation of various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    N-(5-methoxypyridin-2-yl)-N-methylpyrrolidine-4-carboxamide: Similar structure but with a pyrrolidine ring instead of an oxepane ring.

    N-(5-methoxypyridin-2-yl)-N-methylpiperidine-4-carboxamide: Similar structure but with a piperidine ring instead of an oxepane ring.

Uniqueness

N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide is unique due to the presence of the oxepane ring, which imparts different steric and electronic properties compared to pyrrolidine or piperidine analogs. This can result in different biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-16(13-6-5-12(18-2)10-15-13)14(17)11-4-3-8-19-9-7-11/h5-6,10-11H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOXFYFOLMFZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)OC)C(=O)C2CCCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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